molecular formula C12H17NO5S B1421592 4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266396-43-3

4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1421592
CAS No.: 1266396-43-3
M. Wt: 287.33 g/mol
InChI Key: GRBOPQHXSGEWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a synthetic molecule with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the addition of butanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]butanoic acid
  • 4-[(4-Methoxyphenyl)(methylthio)amino]butanoic acid
  • 4-[(4-Methoxyphenyl)(methylsulfinyl)amino]butanoic acid

Uniqueness

4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-18-11-7-5-10(6-8-11)13(19(2,16)17)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBOPQHXSGEWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 3
4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 5
4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.